molecular formula C18H21N3O3S B119305 Rabeprazole Sulfide N-Oxide CAS No. 924663-40-1

Rabeprazole Sulfide N-Oxide

Cat. No. B119305
M. Wt: 359.4 g/mol
InChI Key: CGSOUPMFBQXHAH-UHFFFAOYSA-N
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Description

Rabeprazole Sulfide N-Oxide is a metabolite of Rabeprazole . It has the molecular formula C18 H21 N3 O3 S and a molecular weight of 359.44 . It belongs to the Rabeprazole API family .


Synthesis Analysis

The synthesis of Rabeprazole Sulfide N-Oxide involves the oxidation of Rabeprazole Sulfide, which is a key step in the synthesis of Rabeprazole . A continuous process can greatly improve the production efficiency .


Molecular Structure Analysis

The molecular structure of Rabeprazole Sulfide N-Oxide consists of a pyridine and benzimidazole moiety linked by a methylsulfinyl group . The molecule contains a total of 48 bonds, including 27 non-H bonds, 17 multiple bonds, 8 rotatable bonds, 1 double bond, and 16 aromatic bonds .


Chemical Reactions Analysis

Rabeprazole Sulfide N-Oxide can be transformed into an O-demethylation metabolite through biotransformation . This transformation was achieved using Cunninghamella blakesleeana 3.970, a strain of filamentous fungi .


Physical And Chemical Properties Analysis

Rabeprazole Sulfide N-Oxide is a white to off-white solid . It has a molecular weight of 359.44 and a molecular formula of C18 H21 N3 O3 S .

Scientific Research Applications

Synthesis and Characterization

Rabeprazole sodium, which includes rabeprazole sulfide and related substances such as rabeprazole-N-oxide, is used in the prevention and treatment of gastric acid–related diseases. The synthesis and characterization of these compounds, including their impurities, are critical for drug quality control (Reddy et al., 2008).

Optimization in Production

The oxidation of rabeprazole sulfide is a key step in synthesizing rabeprazole. A continuous flow microreactor process has been explored to improve production efficiency, stability, and the overall synthesis process of rabeprazole (Duan et al., 2021).

Degradation Studies

Investigating the degradation of Rabeprazole-N-oxide in aqueous solutions using advanced oxidation processes provides insights into the stability and environmental impact of this compound (Shankaraiah et al., 2014).

Microbial Synthesis

Rabeprazole sulfide has been synthesized using microbial oxidation. The fungus Cunninghamella echinulata has been identified for its high activity in converting rabeprazole sulfide to the proton pump inhibitor Rabeprazole (Yoshida et al., 2001).

Impurity Analysis

Understanding and characterizing impurities in rabeprazole sodium, including rabeprazole sulfide, is essential for drug safety and efficacy. Identification and characterization of impurities have been a significant focus in research (Rao et al., 2010).

Application in Corrosion Inhibition

Rabeprazole sulfide has been studied for its potential as a corrosion inhibitor for mild steel in acidic solutions, indicating its utility beyond pharmaceutical applications (Pavithra et al., 2012).

Biotransformation Studies

Exploring the potential metabolites of rabeprazole sulfide through biotransformation by Cunninghamella blakesleeana has yielded significant insights into the compound's metabolic pathways (Song et al., 2022).

Safety And Hazards

When handling Rabeprazole Sulfide N-Oxide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The potential metabolites from Rabeprazole Sulfide, including Rabeprazole Sulfide N-Oxide, are being explored . One study has reported the first O-demethyl reaction in Rabeprazole Sulfide . This suggests that there is ongoing research into the properties and potential uses of Rabeprazole Sulfide N-Oxide.

properties

IUPAC Name

2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSOUPMFBQXHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582521
Record name 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabeprazole Sulfide N-Oxide

CAS RN

924663-40-1
Record name 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924663-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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